马尼地平,(S)-
描述
Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) that is used primarily for the treatment of hypertension. It operates by inhibiting the voltage-dependent calcium inward currents in smooth muscle cells, leading to systemic vasodilation. Manidipine has been shown to effectively lower blood pressure in patients with essential hypertension, including those with concomitant conditions such as Type 2 diabetes mellitus or renal impairment. It has a gradual onset and a long duration of action, maintaining reduced blood pressure levels throughout a 24-hour period. Notably, manidipine is well-tolerated and has neutral effects on glucose and lipid metabolism, making it a suitable option for long-term management of hypertension .
Synthesis Analysis
The synthesis of manidipine is not detailed in the provided papers. However, as a dihydropyridine calcium channel blocker, its synthesis would likely involve the formation of the dihydropyridine ring, a common structural feature of this class of compounds. The lipophilic nature of manidipine suggests that its synthesis may involve steps that introduce lipophilic side chains, enhancing its ability to interact with lipid membranes and potentially affecting its pharmacokinetic properties .
Molecular Structure Analysis
Manidipine's molecular structure, characterized by the dihydropyridine ring, is crucial for its function as a calcium channel blocker. The lipophilicity of manidipine, which is higher than that of other dihydropyridines, may contribute to its unique pharmacological profile, including its long-lasting effect and organ-protective properties. The structure of manidipine allows it to selectively target voltage-dependent calcium channels in vascular smooth muscle cells, leading to vasodilation and antihypertensive effects .
Chemical Reactions Analysis
Manidipine interacts with various signaling molecules and pathways. It inhibits endothelin-1-induced calcium signaling in vascular smooth muscle and glomerular mesangial cells, reducing both transient and sustained calcium increments. However, it can potentiate the effect of endothelin on the induction of immediate-early genes such as c-fos and c-jun. These complex interactions suggest that manidipine has multiple effects on cellular signaling beyond its role as a calcium channel blocker .
Physical and Chemical Properties Analysis
Manidipine's physical and chemical properties, such as its high lipophilicity and long-lasting calcium channel-blocking action, contribute to its selectivity for resistance vessels and its ability to dilate renal vasculature. These properties also enable manidipine to inhibit renal vascular constrictions induced by agents like norepinephrine and angiotensin II. The drug's pharmacologic characteristics, including its ability to increase renal blood flow and exert natriuretic action without changing the glomerular filtration rate, are indicative of its beneficial effects on renal circulation and vascular changes .
Case Studies and Clinical Efficacy
Clinical studies have demonstrated the efficacy of manidipine in lowering blood pressure in patients with mild-to-moderate essential hypertension. In a study comparing manidipine with enalapril, manidipine was effective in reducing systolic and diastolic blood pressure, although enalapril showed a better antiproteinuric response. Both treatments were equally effective in reducing the rate of chronic renal failure progression in patients without glomerular disease . Manidipine also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages, which may contribute to its antiatherosclerotic activity . Additionally, manidipine modulates gene transcription rates of cytokines and other proteins involved in inflammation and cholesterol metabolism, further supporting its role in managing hypertension with additional organ-protective effects .
科学研究应用
药理特性
马尼地平是一种第三代二氢吡啶钙通道拮抗剂,对血管具有高度选择性,可引起显着的周围血管扩张,而心肌抑制作用可忽略不计。它具有有益的肾脏作用,包括肾小动脉扩张,与其降压作用无关,并且在不影响代谢功能的情况下改善胰岛素敏感性,使其成为患有 2 型糖尿病或肾功能损害等合并症的高血压患者的可行选择(McKeage & Scott, 2004)。
肾脏作用和血管变化
马尼地平在血管平滑肌细胞中表现出持久的钙通道阻断作用。它增加肾血流量,并具有利尿作用,而不会改变肾小球滤过率。该药对阻力血管具有高度选择性,并抑制去甲肾上腺素和血管紧张素 II 诱导的肾血管收缩。它还可以防止脑血管病变的发展并抑制脑和肾脏血管损伤的进展(Nagaoka, 1993)。
基因转录调节
马尼地平调节人系膜细胞中细胞因子基因的转录速率。它抑制白细胞介素 1β 和粒细胞/巨噬细胞集落刺激因子的 mRNA 转录,同时增强白细胞介素 6 的 mRNA 转录。此外,它抑制 c-fos、c-jun 和 3-羟基-3-甲基戊二酰辅酶 A 还原酶转录的诱导,表明其在调节系膜细胞促炎变化中涉及的基因转录方面具有疗效(Roth 等人,1992)。
安全和危害
Manidipine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545485 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manidipine, (S)- | |
CAS RN |
126451-47-6 | |
Record name | Manidipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANIDIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。